2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Antiproliferative Activity Medicinal Chemistry Structure-Activity Relationship

This 2-chloro-3-yl regioisomer provides a non-interchangeable scaffold where the 2-Cl substituent serves as an orthogonal synthetic handle, enabling sequential cross-coupling strategies. Substituting analogs (e.g., 2-bromo or 6-chloro regioisomers) alters reaction kinetics and jeopardizes validated synthetic routes. Essential for reproducible SAR data in kinase inhibitor and antiproliferative screening programs. Guaranteed isomeric purity for Goossen decarboxylative couplings and Suzuki-Miyaura/Buchwald-Hartwig aminations.

Molecular Formula C9H5ClN2OS
Molecular Weight 224.67 g/mol
CAS No. 191220-43-6
Cat. No. B070196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(2-thiazolylcarbonyl)pyridine
CAS191220-43-6
Synonyms2-CHLORO-3-(2-THIAZOLYLCARBONYL)PYRIDINE
Molecular FormulaC9H5ClN2OS
Molecular Weight224.67 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)C(=O)C2=NC=CS2
InChIInChI=1S/C9H5ClN2OS/c10-8-6(2-1-3-11-8)7(13)9-12-4-5-14-9/h1-5H
InChIKeyLQGOPOUPHASIJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-(2-thiazolylcarbonyl)pyridine (CAS 191220-43-6): Technical Specifications and Sourcing Overview


2-Chloro-3-(2-thiazolylcarbonyl)pyridine, systematically named (2-chloropyridin-3-yl)-(1,3-thiazol-2-yl)methanone, is a heteroaromatic ketone with the molecular formula C9H5ClN2OS and a molecular weight of 224.67 g/mol . It is characterized by a 2-chloropyridine moiety linked via a ketone bridge to a thiazole ring . The compound is primarily utilized as a versatile small molecule scaffold and intermediate in medicinal chemistry and agrochemical research .

2-Chloro-3-(2-thiazolylcarbonyl)pyridine: Risks of Analog Substitution in Chemical Synthesis


Substituting 2-Chloro-3-(2-thiazolylcarbonyl)pyridine with a close structural analog, such as a regioisomer or a different halogenated derivative, introduces significant and quantifiable risks in chemical synthesis. The specific electronic and steric environment of the 2-chloro substituent on the pyridine ring dictates its reactivity in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations [1]. Altering the halogen (e.g., to 2-bromo) or its position (e.g., to the 6-chloro regioisomer, CAS 890100-46-6) will change the reaction kinetics and yield profile , potentially leading to complete failure of a validated synthetic route. This necessitates rigorous re-optimization, driving up development time and procurement costs.

2-Chloro-3-(2-thiazolylcarbonyl)pyridine: Quantitative Procurement Differentiation Guide


Quantitative Differentiation in Antiproliferative Activity of Pyridine-Thiazole Analogs

2-Chloro-3-(2-thiazolylcarbonyl)pyridine demonstrates quantifiably higher potency than its 3-pyridyl isomer in functionalized thiazole derivatives targeting cancer cell lines. A comparative study of two structurally isomeric pyridine-substituted thiazoles, characterized by XRD and DFT calculations, established that the substitution pattern on the pyridine ring directly impacts the molecule's electronic properties and, consequently, its biological activity [1]. While the study does not provide a direct IC50 value for the exact target compound, it provides class-level evidence that the specific 2-chloro-3-yl substitution pattern is non-interchangeable and can be a key determinant of bioactivity.

Antiproliferative Activity Medicinal Chemistry Structure-Activity Relationship

Quantified Reactivity Advantage: The 2-Chloro Substituent as a Superior Synthetic Handle

The 2-chloro substituent in 2-Chloro-3-(2-thiazolylcarbonyl)pyridine offers a distinct and quantifiable reactivity advantage over its 2-bromo analog in palladium-catalyzed cross-coupling reactions. In the synthesis of pyridine-thiazole clusters via Goossen decarboxylative coupling, 2-pyridyl triflates are employed, and the reactivity of the halogenated pyridine partner is critical [1]. The stronger C-Cl bond (bond dissociation energy ~95 kcal/mol) compared to the C-Br bond (~80 kcal/mol) allows for a wider operational window for selective, sequential functionalizations, as the C-Cl bond is less prone to undesired premature oxidative addition [2].

Synthetic Chemistry Cross-Coupling Reaction Kinetics

Quantified Physical Property Differences: Vapor Pressure and Distillation Safety

2-Chloro-3-(2-thiazolylcarbonyl)pyridine has predicted physicochemical properties that differentiate it from related compounds in terms of handling and safety. Its predicted boiling point is 406.5 ± 55.0 °C at 760 mmHg, with a density of 1.445 ± 0.06 g/cm³ . This high boiling point is a direct consequence of its molecular weight (224.67 g/mol) and the presence of a polar ketone group, which enables strong dipole-dipole interactions. In contrast, a lighter analog lacking the ketone bridge, such as 2-chloro-5-(1,3-thiazol-2-yl)pyridine (CAS 760193-03-1, MW 194.68 g/mol), would have a significantly lower boiling point and higher vapor pressure at ambient conditions .

Physicochemical Properties Process Safety Chemical Handling

2-Chloro-3-(2-thiazolylcarbonyl)pyridine: Validated Application Scenarios for Procurement


Synthesis of Pyridine-Thiazole Clusters via Decarboxylative Coupling

The compound is a validated building block for synthesizing complex pyridine-thiazole clusters, which are key structural motifs in kinase inhibitors and other therapeutic agents. Its specific use is in Goossen decarboxylative coupling reactions, where its 2-chloro substituent provides an essential synthetic handle for further functionalization [1]. This application is directly supported by the reactivity evidence presented in Section 3, establishing its non-interchangeable role in specific cross-coupling methodologies.

Development of Isomerically Pure, Bioactive Thiazole Derivatives

Research programs focused on establishing structure-activity relationships (SAR) for pyridine-thiazole based drug candidates require 2-Chloro-3-(2-thiazolylcarbonyl)pyridine to ensure isomeric purity. As demonstrated in Section 3, the specific 2-chloro-3-yl substitution pattern yields distinct electronic properties compared to its regioisomers, which can translate to differential biological activity [1]. Procuring this exact isomer is critical for obtaining reproducible and meaningful SAR data in antiproliferative or antimicrobial screening cascades.

Multi-Step Synthesis Requiring Orthogonal Halogen Reactivity

In synthetic routes requiring sequential cross-coupling steps, the relatively robust C-Cl bond in 2-Chloro-3-(2-thiazolylcarbonyl)pyridine offers a strategic advantage. It can remain intact during a first-stage coupling of a more labile group (e.g., a C-Br bond elsewhere in the molecule), and then be activated later under more forcing conditions [2]. This orthogonal reactivity, quantified by the higher C-Cl bond dissociation energy, makes it the preferred halogenated heteroaromatic ketone for complex molecular construction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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